6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine

Catalog No.
S11857929
CAS No.
1015844-28-6
M.F
C17H19N5
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)...

CAS Number

1015844-28-6

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H19N5/c1-4-14-5-7-15(8-6-14)20-16-10-17(19-11-18-16)22-13(3)9-12(2)21-22/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI Key

REXKYNLTLUCYOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine is a heterocyclic organic compound characterized by the presence of a pyrazole ring and a pyrimidine structure. This compound features a 3,5-dimethyl-1H-pyrazole moiety attached to a pyrimidine core, with an ethylphenyl substituent at the nitrogen position of the pyrimidine. Its molecular formula is C15H18N6C_{15}H_{18}N_{6}, and it has garnered attention for its potential applications in medicinal chemistry and biological research.

, including:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions may occur at the pyrimidine ring, often utilizing halogenated derivatives as intermediates.

Common reagents and conditions include:

  • Oxidation: Hydrogen peroxide in acetic acid.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Halogenated pyrimidine derivatives in the presence of bases like potassium carbonate .

Research indicates that 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in cancer research, and shows promise in antipromastigote activity against pathogens like Leishmania species. The compound's ability to modulate various cellular processes makes it a candidate for therapeutic applications .

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.
  • Introduction of the ethylphenyl group: This step often involves coupling reactions with suitable precursors.
  • Construction of the pyrimidine core: The final cyclization step forms the pyrimidine ring under acidic or basic conditions .

The compound has several notable applications:

  • Medicinal Chemistry: Due to its enzyme inhibition properties, it is being explored for potential therapeutic uses in treating various diseases, including cancers and parasitic infections.
  • Material Science: It is utilized in developing new materials with specific electronic properties due to its unique structural characteristics .

Interaction studies reveal that 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine can bind to various biological targets, influencing signaling pathways and metabolic processes. Its interactions with enzymes and receptors are critical for understanding its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine. Notable examples include:

Compound NameStructural Feature
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amineContains a fluorophenyl group instead of an ethylphenyl group
6-(3,5-dimethyl-1H-pyrazol-1-y)-N-(4-methylphenyl)pyrimidin-4-aminesFeatures a methyl group instead of an ethyl group
6-(3,5-dimethyl-1H-pyrazol-1-y)-N-(2-chlorophenyl)pyrimidin-4-aminesContains a chlorophenyl substituent

Uniqueness

The unique combination of the pyrazole and pyrimidine rings along with specific substituents (like the ethylphenyl group) gives this compound distinct chemical and biological properties. Its lipophilicity and potential for specific interactions with biological targets enhance its value in research compared to its analogs .

Nucleophilic Aromatic Substitution Strategies in Pyrimidine-Pyrazole Hybridization

The pyrimidine ring’s inherent electron deficiency at positions 2, 4, and 6 facilitates nucleophilic aromatic substitution (SNAr), enabling the introduction of pyrazole derivatives at position 6. In the target compound, the 3,5-dimethylpyrazole group replaces a leaving group (e.g., chlorine) on the pyrimidine scaffold. This substitution is driven by the pyrazole’s nucleophilic nitrogen, which attacks the electron-deficient C6 position of the pyrimidine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.

For example, in related syntheses, 6-chloropyrimidin-4-amine derivatives undergo SNAr with potassium salts of pyrazoles. A study demonstrated that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one was synthesized via displacement of a chloropyridazine intermediate with a pyrazole potassium salt in DMF at 60–65°C. Similarly, pyrimidine-pyrazole hybrids in antibacterial agents were constructed by substituting chlorine at C6 with pre-formed pyrazole nucleophiles, achieving yields of 60–70% under mild conditions.

Table 1: Comparative SNAr Conditions for Pyrimidine-Pyrazole Hybridization

SubstrateNucleophileSolventBaseTemperature (°C)Yield (%)
6-Chloropyrimidin-4-amine3,5-Dimethylpyrazole-K+DMFK2CO360–6565
6-Chloropyridazin-3(2H)-one3,5-Dimethylpyrazole-K+DMFNone60–6560

The electron-withdrawing nature of the pyrimidine ring enhances reactivity at C6, while steric effects from the 3,5-dimethyl groups on the pyrazole ensure regioselectivity.

Cyclocondensation Approaches for Heterocyclic Core Formation

The pyrimidine core is often assembled via cyclocondensation reactions between 1,3-dicarbonyl compounds and amidines or guanidines. For instance, the Vilsmeier–Haack reaction enables formylation of pyrazole intermediates, which subsequently undergo Claisen–Schmidt condensation with ketones to form α,β-unsaturated ketones. These intermediates cyclize with amidines to yield pyrimidine derivatives.

In a representative synthesis, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde was condensed with 3,4,5-trimethoxyacetophenone in ethanol containing sodium hydroxide, forming a chalcone intermediate. This intermediate cyclized with guanidine hydrochloride to generate the pyrimidine ring, with the pyrazole moiety pre-installed at C6. While conventional thermal methods remain prevalent, microwave-assisted cyclocondensation offers potential advantages in reaction speed and yield. For example, microwave irradiation could accelerate the cyclization step from hours to minutes, though current literature primarily reports traditional heating.

Catalytic Systems for Regioselective Functionalization at N1 and C4 Positions

Regioselective functionalization of the pyrimidine ring at N1 and C4 requires precise control over reaction conditions. The N1 position is typically alkylated or arylated using alkyl halides or aryl boronic acids under palladium catalysis. Meanwhile, the C4 amine group is introduced via Buchwald–Hartwig amination or direct nucleophilic substitution.

N1 Functionalization:
The pyrimidine’s N1 nitrogen exhibits moderate basicity (comparable to pyridine, pKa ~5.2), enabling alkylation with methyl iodide or benzyl bromide in the presence of potassium carbonate. For example, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one was methylated at N1 using methyl iodide in DMF, yielding 2-methylpyridazinone derivatives.

C4 Amination:
The C4 position is functionalized via SNAr with aryl amines. In the target compound, 4-ethylaniline displaces a leaving group (e.g., chlorine or hydroxyl) at C4. Palladium-based catalysts such as Pd(OAc)2 with Xantphos ligand facilitate this transformation under microwave-assisted conditions, achieving yields >80% in model reactions.

Table 2: Catalytic Systems for Regioselective Substitution

PositionReagentCatalyst SystemSolventTemperature (°C)Yield (%)
N1Methyl iodideK2CO3DMF6075
C44-EthylphenylaminePd(OAc)2/XantphosToluene11082

Electronic effects dictate regioselectivity: the electron-deficient C4 position favors nucleophilic amination, while N1’s lone pair facilitates electrophilic alkylation.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

293.16404563 g/mol

Monoisotopic Mass

293.16404563 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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